4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1067613-97-1
VCID: VC2857609
InChI: InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15)
SMILES: CN1C(=NC=N1)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

CAS No.: 1067613-97-1

Cat. No.: VC2857609

Molecular Formula: C10H9N3O2

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid - 1067613-97-1

Specification

CAS No. 1067613-97-1
Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
IUPAC Name 4-(2-methyl-1,2,4-triazol-3-yl)benzoic acid
Standard InChI InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15)
Standard InChI Key DQWAODQLNJKZFA-UHFFFAOYSA-N
SMILES CN1C(=NC=N1)C2=CC=C(C=C2)C(=O)O
Canonical SMILES CN1C(=NC=N1)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid features a benzoic acid scaffold with a 1-methyl-1H-1,2,4-triazole substituent at the para position (position 4). The compound contains a 1,2,4-triazole ring with a methyl group attached to one of the nitrogen atoms (N1). This creates a structural system where the triazole ring is connected to the benzoic acid through a C-C bond at position 5 of the triazole ring and position 4 of the benzoic acid. The structure differs from 2-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid, which has the triazole substituent at position 2 of the benzoic acid rather than position 4 .

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid would be expected to have the following properties:

  • Molecular Formula: C10H9N3O2

  • Molecular Weight: Approximately 203.20 g/mol (similar to 2-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid)

  • Hydrogen Bond Donors: 1 (from the carboxylic acid group)

  • Hydrogen Bond Acceptors: 4 (from triazole nitrogens and carboxylic acid)

  • Rotatable Bonds: Approximately 2

  • LogP: Expected to be around 1.2 (similar to the 2-substituted isomer)

These properties would position the compound as relatively hydrophilic with moderate membrane permeability, characteristics that are important for potential biological activities.

Structural Relationships to Known Compounds

Comparison with Related Triazole-Benzoic Acid Derivatives

The closest structurally related compounds found in the literature include:

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA): Differs from the target compound by lacking the methyl group on the triazole and having the benzoic acid connected through N1 rather than C5 of the triazole .

  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid: Has the same core structure but with the triazole at position 2 of the benzoic acid instead of position 4 .

  • 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Contains a 1,2,3-triazole rather than a 1,2,4-triazole ring system .

These structural differences would be expected to influence biological activity, binding properties, and physicochemical characteristics of the compounds.

Synthesis Methods

Adaptation from 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Synthesis

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid involves:

  • Reaction of 4-fluorobenzaldehyde with 1,2,4-triazole in the presence of K2CO3 and tetramethylammonium bromide in DMF at 90°C

  • Oxidation of the resulting aldehyde to the carboxylic acid using H2O2 and NaOH

This method would need to be modified to achieve C-linkage instead of N-linkage, possibly through organometallic coupling reactions.

Methylation Process Adaptation

For introducing the methyl group on the triazole, a process similar to that described for 1-methyl-1H-1,2,4-triazole could be adapted:

  • Mixing 1,2,4-triazole with potassium hydroxide and ethanol

  • Slow addition of chloromethane followed by heating and refluxing

This methylation would need to be performed at the appropriate step in the synthesis to ensure regioselectivity.

Biological Activity and Applications

CompoundIC50 (μM) ± SDTherapeutic index (TI)
HCT-116MCF-7HCT-116MCF-7
141.8 ± 6.532.9 ± 5.31.51.9
225.7 ± 4.118.7 ± 3.52.43.3
336.0 ± 6.123.9 ± 1.61.21.8
435.2 ± 5.227.9*--
Doxorubicin22.6*19.7*--

*Values extrapolated from available data

Structure-Activity Relationships

The biological activity of triazole-benzoic acid hybrids shows dependence on:

  • The position of the triazole substituent on the benzoic acid ring

  • The nature of the linkage between the triazole and benzoic acid (N vs. C linkage)

  • Substitution patterns on both rings

The most potent compounds in related series (compounds 2, 5, 14, and 15) exhibited IC50 values ranging from 15.6 to 23.9 μM against cancer cell lines, while showing minimal cytotoxicity against normal cells (RPE-1) . These compounds were found to inhibit cancer cell proliferation through apoptosis induction.

Structure-Based Drug Design Considerations

Molecular Features for Optimization

The potential of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid as a lead compound for drug development would likely depend on several structural features:

  • The 1,2,4-triazole ring provides hydrogen bond acceptors that can interact with target proteins

  • The methyl substitution on N1 of the triazole can modulate lipophilicity and membrane permeability

  • The carboxylic acid group offers potential for salt formation, improving solubility, or for derivatization to create more complex hybrids

Research on related compounds has indicated that 1,2,4-triazole benzoic acid derivatives can serve as effective structural platforms for developing selective and potent anticancer molecules .

QSAR Analysis Application

Quantitative structure-activity relationship (QSAR) models have shown acceptable correlation with bioassay results for related triazole-benzoic acid hybrids . These models could potentially be applied to predict the biological activity of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid and guide further structural modifications.

Recent Research Trends

Synthetic Methodology Advancements

Recent advances in synthetic methodologies for triazole-containing compounds include:

  • Copper-catalyzed coupling reactions: Cu2O-catalyzed, ligand-free Ullmann–Goldberg coupling has been used for synthesizing triazole-benzoic acid derivatives

  • Green chemistry approaches: Using more environmentally friendly solvents and catalysts to improve sustainability of synthesis processes

  • Microwave-assisted synthesis: Reducing reaction times and improving yields for complex heterocyclic compounds

These methodological advancements could potentially be applied to the synthesis of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid and its derivatives.

Future Research Directions

Addressing Knowledge Gaps

Several knowledge gaps exist regarding 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid:

  • Direct synthesis and characterization of the compound

  • Experimental determination of its physicochemical properties

  • Evaluation of its biological activities, particularly anticancer potential

  • Structure-activity relationship studies comparing para vs. ortho positioning of the triazole on the benzoic acid

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